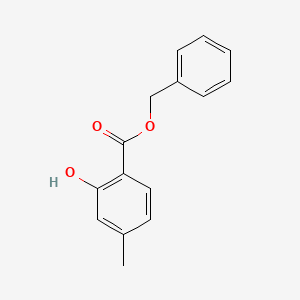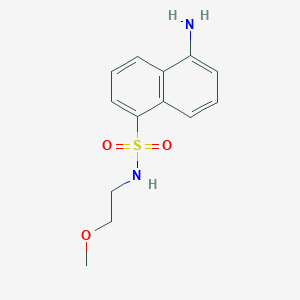![molecular formula C22H22O2SSn B12559194 Ethyl [(triphenylstannyl)sulfanyl]acetate CAS No. 146368-75-4](/img/structure/B12559194.png)
Ethyl [(triphenylstannyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(triphenylstannyl)sulfanyl]acetate is an organotin compound with the molecular formula C22H22O2Sn. This compound is characterized by the presence of a triphenylstannyl group attached to a sulfanyl acetate moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(triphenylstannyl)sulfanyl]acetate typically involves the reaction of triphenyltin chloride with ethyl mercaptoacetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
Ph3SnCl+HSCH2CO2Et→Ph3SnSCH2CO2Et+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(triphenylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl [(triphenylstannyl)sulfanyl]alcohol.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Ethyl [(triphenylstannyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl [(triphenylstannyl)sulfanyl]acetate involves its interaction with molecular targets through the triphenylstannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(triphenylstannyl)acetate]
- Ethyl [(triphenylstannyl)propionate]
- Ethyl [(triphenylstannyl)butyrate]
Uniqueness
Ethyl [(triphenylstannyl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other organotin esters. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
146368-75-4 |
|---|---|
Molecular Formula |
C22H22O2SSn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
ethyl 2-triphenylstannylsulfanylacetate |
InChI |
InChI=1S/3C6H5.C4H8O2S.Sn/c3*1-2-4-6-5-3-1;1-2-6-4(5)3-7;/h3*1-5H;7H,2-3H2,1H3;/q;;;;+1/p-1 |
InChI Key |
PVKGRDAFPHSXTO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)


![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
